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molecular formula C8H6FN3 B066806 7-Fluoroquinazolin-2-amine CAS No. 190274-01-2

7-Fluoroquinazolin-2-amine

Cat. No. B066806
M. Wt: 163.15 g/mol
InChI Key: LEJSJPUMRRROQB-UHFFFAOYSA-N
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Patent
US07678803B2

Procedure details

2,4-difluorobenzaldehyde (4.26 g, 30 mmol), guanidine carbonate (5.40 g, 30 mmol), N,N-diisopropylethylamine (3.87 g, 30 mmol), and N,N-dimethylacetamide (25 mL) are heated at 160 degrees Celsius overnight. The crude product is taken up in ethyl acetate/water. The organic layer is dried over magnesium sulfate, then concentrated and subjected to chromatography, affording the desired 7-fluoroquinazolin-2-amine (0.95 g, 19%). LC/MS m/z=164 [M+H]+.
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C(=O)(O)O.[NH2:15][C:16]([NH2:18])=[NH:17].C(N(CC)C(C)C)(C)C.CN(C)C(=O)C>C(OCC)(=O)C.O>[F:10][C:8]1[CH:9]=[C:2]2[C:3]([CH:4]=[N:15][C:16]([NH2:18])=[N:17]2)=[CH:6][CH:7]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.26 g
Type
reactant
Smiles
FC1=C(C=O)C=CC(=C1)F
Name
Quantity
5.4 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Name
Quantity
3.87 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C=NC(=NC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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